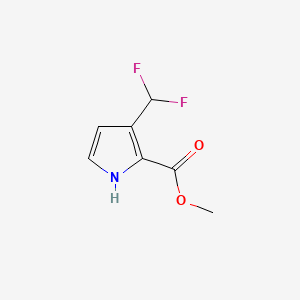
methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of difluoromethylated heterocyclic compounds It features a pyrrole ring substituted with a difluoromethyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate typically involves the introduction of the difluoromethyl group onto the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluoromethylating agents. For example, the reaction of pyrrole with difluoromethyl bromide in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method includes the use of difluoroacetic acid as a starting material, which is then subjected to catalytic esterification using nanoscale titanium dioxide. This method is advantageous due to its high yield, short reaction time, and the use of inexpensive and readily available raw materials .
化学反応の分析
Types of Reactions
Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-(difluoromethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 3-(difluoromethyl)-1H-pyrrole-2-methanol.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing groups like alcohols or thiols.
Medicine: Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals, particularly fungicides
作用機序
The mechanism of action of methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in the context of fungicides, it acts by inhibiting succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death .
類似化合物との比較
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated heterocyclic compound used in fungicides.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Similar structure with an amide group, also used in agrochemicals.
Uniqueness
Methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a bioisostere and its role in inhibiting succinate dehydrogenase make it particularly valuable in the development of new agrochemicals and pharmaceuticals .
特性
分子式 |
C7H7F2NO2 |
|---|---|
分子量 |
175.13 g/mol |
IUPAC名 |
methyl 3-(difluoromethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H7F2NO2/c1-12-7(11)5-4(6(8)9)2-3-10-5/h2-3,6,10H,1H3 |
InChIキー |
KUXLMBMBGYCYPO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CN1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
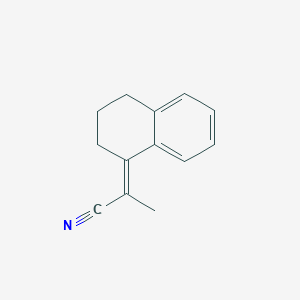
![2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride](/img/structure/B13452317.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
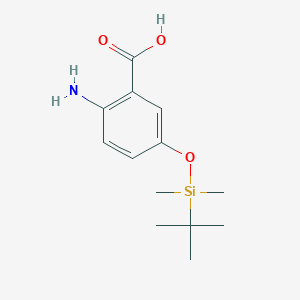
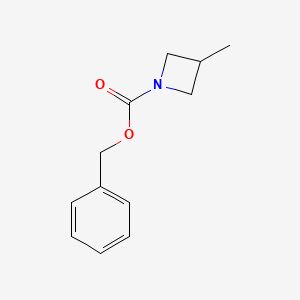
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
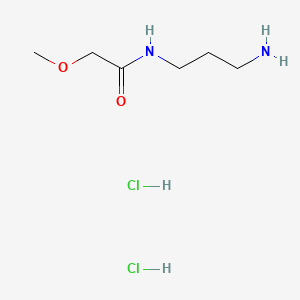
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
![Methyl 2-{2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl}acetate](/img/structure/B13452374.png)

